5-(4-Chlorophenyl)furan-2-carboxamide
Description
5-(4-Chlorophenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a 4-chlorophenyl group at the 5-position and a carboxamide moiety at the 2-position. Notably, it serves as a replacement for the 4-aminophenol residue in amodiaquine derivatives, addressing pan-assay interference (PAINS) liabilities while improving potency and selectivity .
The compound (CAS: 944261-79-4, molecular formula: C₁₉H₁₆ClNO₄, molecular weight: 357.79 g/mol) is also known as A-803467, a sodium channel inhibitor studied for pain management . Its synthesis typically involves Suzuki-Miyaura coupling, as demonstrated by the reaction of 5-bromofuran-2-carboxamide with 4-chlorophenylboronic acid in the presence of palladium catalysts, yielding the product in 79% efficiency . Spectral data, including ¹H NMR, confirm its structural integrity .
Properties
CAS No. |
57753-81-8 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
XTPWJBLYVBMEQX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 5-(4-chlorophenyl)furan-2-carboxamide are influenced by its core structure. Below is a comparison with key analogs, highlighting structural variations and their biological implications.
Table 1: Structural and Functional Comparison of this compound Analogs
Key Observations
Heterocycle Replacement: Replacing the furan with thiophene (e.g., 5-(4-chlorophenyl)thiophene-2-carboxamide) introduces a sulfur atom, which may alter electronic properties and metabolic stability .
Substituent Modifications :
- The 3,5-dimethoxyphenyl group in A-803467 improves solubility and hydrogen-bonding capacity, critical for sodium channel inhibition .
- Sulfinylmethyl and methoxybenzyl groups (e.g., Compound E535-6171) increase lipophilicity, aiding blood-brain barrier penetration for CNS targets .
Scaffold Hybridization :
- Fusion with imidazo[1,2-a]pyridine (e.g., derivative 26 ) improved Nurr1 agonist potency but reduced ligand efficiency, underscoring a trade-off between bulk and activity .
Carboxamide vs. Carboxylic Acid :
- Carboxamide derivatives generally exhibit better cell permeability than carboxylic acids (e.g., benzofuran-2-carboxylic acid), though the latter may offer stronger ionic interactions .
Structure-Activity Relationship (SAR) Insights
- The 4-chlorophenyl group is critical for hydrophobic interactions with target proteins, as seen in Nurr1 agonism .
- Methoxy groups on the amide nitrogen (e.g., A-803467) enhance water solubility without compromising binding .
- Ring substituents (e.g., dioxolane in ) protect reactive sites, improving metabolic stability .
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